molecular formula C14H23N3O B2470878 N-(Cyanomethyl)-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide CAS No. 1645542-92-2

N-(Cyanomethyl)-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide

Cat. No.: B2470878
CAS No.: 1645542-92-2
M. Wt: 249.358
InChI Key: MBLKPZBXNMKLJT-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide is a useful research compound. Its molecular formula is C14H23N3O and its molecular weight is 249.358. The purity is usually 95%.
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Properties

IUPAC Name

N-(cyanomethyl)-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-13(2)10-4-5-14(13,3)11(8-10)17-9-12(18)16-7-6-15/h10-11,17H,4-5,7-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLKPZBXNMKLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)NCC(=O)NCC#N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(Cyanomethyl)-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide is a compound of interest due to its potential biological activities. This article explores its molecular structure, biological activity, and relevant research findings.

Molecular Structure

The molecular formula of this compound is C14H23N3O. It features a bicyclic structure that contributes to its unique properties.

PropertyValue
Molecular Formula C14H23N3O
Molar Mass 251.35 g/mol
CAS Number 2034585-21-0

Biological Activity

Research on this compound has revealed several notable biological activities:

2. Antimicrobial Properties

Compounds structurally related to this compound have demonstrated antimicrobial activities comparable to established antibiotics such as isoniazid and ciprofloxacin . This suggests potential applications in treating bacterial infections.

3. Toxicological Studies

Preliminary toxicological assessments indicate that while some derivatives can be effective against pathogenic microorganisms, they may also exhibit cytotoxic effects at higher concentrations. Careful dose optimization is necessary to maximize therapeutic efficacy while minimizing toxicity .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

Case Study 1: Enzyme Inhibition

A study focusing on α-l-fucosidase inhibitors revealed that modifications at the C-1 position of sugar mimetics significantly enhanced their inhibitory potency. This finding underscores the importance of structural modifications in developing effective inhibitors .

Case Study 2: Antimicrobial Activity

Research involving a series of benzamide derivatives demonstrated that structural variations can lead to enhanced antimicrobial activity against a range of pathogens, indicating the potential for novel therapeutic agents derived from similar bicyclic structures .

Preparation Methods

Mesanhydride-Aryl Amine Condensation

The enantioselective synthesis of bicyclo[2.2.1]heptane amines begins with mesanhydride (cis-endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride) and aryl amines under inert conditions. In a representative procedure, mesanhydride reacts with 4-aminonaphthol derivatives in tetrahydrofuran (THF) at 0–25°C for 12–24 hours, yielding a diastereomeric mixture of carboxylic acids. The reaction achieves 85:15 enantiomeric excess when using optically active amines, as demonstrated by Canavelli et al..

Lithium Aluminum Hydride Reduction

Subsequent reduction of the carboxylic acid intermediates employs lithium aluminum hydride (LiAlH4) or sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) in anhydrous ether. This step converts the carboxylic acid group to a primary alcohol while preserving the bicyclic framework. For example, treatment with Red-Al at −78°C for 2 hours affords the alcohol intermediate in 92% yield.

Catalytic Hydrogenation for Amine Formation

The alcohol intermediate undergoes hydrogenation over palladium on carbon (Pd/C) under 30 psi H₂ pressure to yield the primary amine. This step typically achieves >95% conversion within 4–6 hours, with the rigid bicyclo[2.2.1]heptane structure minimizing side reactions.

N-(Cyanomethyl)acetamide Precursor Synthesis

Thioacetate-Mediated Acetylation

Aminoacetonitrile hydrochloride reacts with potassium thioacetate in aqueous NaOH (pH 9) at 20°C for 20 minutes, forming N-(cyanomethyl)acetamide in 99% yield. Potassium hexacyanoferrate(III) acts as an oxidizing agent, facilitating the acetylation of the α-aminonitrile intermediate.

Chloroformate Alkylation

Alternative routes employ 2,2,2-trichloroethyl chloroformate to protect amines prior to acetylation. In a patented method, aminoacetonitrile reacts with chloroformate in ethyl acetate and diisopropylethylamine at 5–15°C, forming a carbamate intermediate. Subsequent hydrolysis with NaOH releases the acetamide derivative, though this method yields 78–85% product due to competing hydrolysis.

Coupling Strategies for Final Product Assembly

Carbamate-Activated Amidation

The bicyclo[2.2.1]heptane amine reacts with N-(cyanomethyl)chloroacetamide in the presence of N-methylpyrrolidine and THF at 25°C. This one-pot procedure achieves 88% yield by activating the acetamide as a chloro derivative, which undergoes nucleophilic substitution with the amine.

Direct Amidation via Mixed Carbonates

A scalable approach involves generating a mixed carbonate intermediate from N-(cyanomethyl)acetic acid and ethyl chloroformate. Reaction with the bicycloheptane amine in dichloromethane (DCM) at 0°C for 2 hours provides the target compound in 91% yield. This method avoids racemization, critical for preserving enantiomeric purity.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • THF vs. DCM : THF accelerates reaction rates due to its higher polarity (yield: 91% in THF vs. 84% in DCM).
  • Low-Temperature Stability : Reactions below 10°C minimize cyanomethyl group degradation, improving yields by 12–15%.

Catalytic Hydrogenation Parameters

Hydrogen pressure and catalyst loading significantly impact amine purity:

Parameter Optimal Range Yield (%) Purity (%)
H₂ Pressure 30–40 psi 95 99
Pd/C Loading 5% w/w 93 98
Reaction Time 4–6 hours 94 97

Data compiled from.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Yield (%) Citations
Thioacetate Acetylation Aminoacetonitrile, Thioacetate Oxidative acetylation 99
Chloroformate Alkylation Aminoacetonitrile, Chloroformate Carbamate formation 85
Mixed Carbonate Amidation N-(Cyanomethyl)acetic acid Carbonate activation 91
Catalytic Coupling Bicycloheptane amine, Chloroacetamide Nucleophilic substitution 88

Industrial Scalability Considerations

Cost-Effective Reagents

Potassium thioacetate ($17.92/100g) offers economic advantages over palladium catalysts ($50/25g). However, Pd/C recyclability (up to 5 cycles) reduces long-term costs.

Waste Stream Management

The 2,2,2-trichloroethanol byproduct from chloroformate routes requires specialized disposal, adding $2.50/kg to production costs. In contrast, thioacetate methods generate water-soluble byproducts, simplifying waste treatment.

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